REACTION_CXSMILES
|
[F:1][C:2]1([F:8])[CH2:4][C:3]1([CH3:7])[CH:5]=[CH2:6].C([O:11]CC)C>>[F:1][C:2]1([F:8])[CH2:4][C:3]1([CH2:5][CH2:6][OH:11])[CH3:7]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
FC1(C(C1)(C=C)C)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for one hour more at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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ADDITION
|
Details
|
130 ml of 10% strength aqueous sodium hydroxide solution are added
|
Type
|
ADDITION
|
Details
|
134 ml of a 30% strength aqueous hydrogen peroxide solution are added dropwise to this mixture at room temperature
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for an hour at room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted several times
|
Type
|
CUSTOM
|
Details
|
the combined organic phases are dried
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(C1)(C)CCO)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |